1H-Indole-1-carboxamide

Hydrolysis Kinetics Chemical Stability Formulation Development

1H-Indole-1-carboxamide (CAS 13307-58-9, MW 160.17, C₉H₈N₂O) is a privileged N1-substituted indole scaffold for kinase inhibitor discovery (cf. Acrizanib, VEGFR-2 IC₅₀ 17.4 nM). The unsubstituted N1-carboxamide confers critically slower base-catalyzed hydrolysis than N,N-dimethyl analogs, ensuring superior aqueous stability. This scaffold enables regioselective Rh(III)-catalyzed C–H activation (C2/C7) without pre-halogenation and is accessible in 70–95% yields via a scalable Cu(I)-catalyzed protocol. Class-based substitution is scientifically unsound; order the exact N1-carboxamide to maintain pharmacophoric integrity.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 13307-58-9
Cat. No. B079648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-carboxamide
CAS13307-58-9
Synonyms1H-Indole-1-carboxamide(9CI)
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C(=O)N
InChIInChI=1S/C9H8N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H,(H2,10,12)
InChIKeyCQILOHWHIWNQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-1-carboxamide (CAS 13307-58-9) – Procurement-Relevant Scaffold Overview and Core Structural Characteristics


1H-Indole-1-carboxamide (CAS 13307-58-9) is an unsubstituted indole-1-carboxamide derivative characterized by a bicyclic indole ring system with a primary carboxamide group at the N1 position (molecular formula C₉H₈N₂O, MW 160.17 g/mol) . The compound serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry due to the unique electronic and steric properties conferred by N1-carboxamide substitution, which fundamentally alters the reactivity and biological profile of the indole nucleus compared to C2- or C3-substituted indole analogs [1][2].

Why Generic Substitution with 1H-Indole-1-carboxamide (CAS 13307-58-9) Fails: Critical Differentiation from Indole-3-carboxamides and N-Substituted Analogs


Generic substitution of 1H-Indole-1-carboxamide with structurally similar indole derivatives (e.g., indole-3-carboxamide, N,N-dimethyl-1H-indole-1-carboxamide) is scientifically unsound due to pronounced differences in chemical stability, reactivity, and biological target engagement. Kinetic hydrolysis studies demonstrate that the unsubstituted N1-carboxamide exhibits a significantly slower rate of tetrahedral intermediate formation compared to N,N-dimethyl analogs, indicating divergent stability profiles under basic aqueous conditions [1]. Furthermore, the primary carboxamide at N1 confers a distinct hydrogen-bonding donor capacity absent in tertiary amide derivatives, directly impacting molecular recognition in kinase inhibition and receptor binding applications [2]. Procurement decisions must therefore be compound-specific rather than class-based, as the exact substitution pattern at the N1 position governs both synthetic utility and pharmacological behavior.

Quantitative Differentiation Evidence: 1H-Indole-1-carboxamide (CAS 13307-58-9) vs. Closest Analogs – A Procurement Selection Guide


Hydrolytic Stability Under Basic Conditions: 1H-Indole-1-carboxamide vs. N,N-Dimethyl-1H-indole-1-carboxamide

In hydroxide ion-catalyzed hydrolysis at 60.0°C and [OH⁻] concentrations ranging from 0.3–2.4 N, 1H-indole-1-carboxamide exhibits a markedly slower rate of tetrahedral intermediate formation compared to its N,N-dimethyl analog [1]. This kinetic divergence is attributable to the presence of the primary amide group, which reduces the electrophilicity of the carbonyl carbon relative to the tertiary amide derivative.

Hydrolysis Kinetics Chemical Stability Formulation Development

Synthetic Yield Optimization: Copper(I)-Catalyzed N-Carboxamidation of 1H-Indole-1-carboxamide vs. Alternative Indole Carboxamide Regioisomers

A copper(I)-catalyzed N-carboxamidation protocol delivers 1H-indole-1-carboxamide and its derivatives in good to excellent yields (typically 70–95% across 24 examples) under mild reaction conditions [1]. In contrast, indole-3-carboxamide synthesis via palladium-catalyzed carbonylative cyclization from 2-ethynylanilines and nitroarenes proceeds in moderate to high yields but requires more forcing conditions and specialized reagents (e.g., Mo(CO)₆ as CO surrogate) . A direct head-to-head comparison is not available in a single study, but cross-study assessment reveals that the N1-carboxamide scaffold is accessible via a more operationally straightforward, scalable, and cost-effective route.

Synthetic Methodology Process Chemistry Catalytic Efficiency

Kinase Inhibition Scaffold Value: 1H-Indole-1-carboxamide Core vs. Non-Carboxamide Indoles

The unsubstituted 1H-indole-1-carboxamide core is explicitly claimed in patent literature as an essential structural element for tyrosine kinase inhibition, with demonstrated utility in modulating receptor tyrosine kinase (RTK) signal transduction [1]. While the parent compound 1H-indole-1-carboxamide itself is not a potent kinase inhibitor, it serves as the validated scaffold from which highly potent clinical candidates are derived. For context, the optimized derivative Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide) achieves an IC₅₀ of 17.4 nM against VEGFR-2 in BaF3 cellular assays [2]. Indole derivatives lacking the N1-carboxamide motif (e.g., indole-3-acetic acid, simple indole) do not exhibit this specific kinase inhibitory profile and are not claimed in the same patent families.

Kinase Inhibition Tyrosine Kinase Drug Discovery

Regioselective C–H Functionalization Utility: 1H-Indole-1-carboxamide as a Directing Group Scaffold

The N-methoxy-1H-indole-1-carboxamide scaffold enables regioselective C–C and C–C/C–N bond formation via Rh(III)-catalyzed coupling with aryl boronic acids under mild conditions, a transformation not accessible with unsubstituted indole or indole-3-carboxamide [1]. This synthetic utility is a direct consequence of the N1-carboxamide acting as a directing group for transition metal-catalyzed C–H activation. Comparable reactions using indole or indole-3-carboxamide typically require pre-functionalization or afford mixtures of regioisomers.

C–H Activation Synthetic Methodology Organometallic Chemistry

Optimal Research and Industrial Application Scenarios for 1H-Indole-1-carboxamide (CAS 13307-58-9) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Drug Discovery: Hit-to-Lead and Lead Optimization Programs

Medicinal chemistry teams engaged in kinase inhibitor drug discovery should prioritize 1H-indole-1-carboxamide as a core scaffold due to its validated activity in RTK inhibition, as documented in patent US9353093B2 [5]. The N1-carboxamide motif is essential for the pharmacophore, enabling the development of potent inhibitors such as Acrizanib (VEGFR-2 IC₅₀ = 17.4 nM) . This scaffold provides a defined SAR starting point, in contrast to non-carboxamide indoles, which lack this established kinase inhibitory profile and would require extensive de novo SAR exploration.

Chemical Process Development: Scalable Synthesis of Indole-1-carboxamide Derivatives

Process chemists seeking a scalable, cost-effective route to indole-1-carboxamides should adopt the copper(I)-catalyzed N-carboxamidation protocol, which delivers products in 70–95% yields under mild conditions (25–60°C, 12–24 h) [5]. This method avoids expensive palladium catalysts and hazardous carbon monoxide surrogates required for indole-3-carboxamide synthesis , offering an economically favorable pathway for kilogram-scale production of 1H-indole-1-carboxamide building blocks.

Aqueous Formulation Development: Stability Assessment of Amide-Containing Drug Candidates

Formulation scientists evaluating the chemical stability of amide-containing drug candidates should consider 1H-indole-1-carboxamide as a core scaffold with reduced susceptibility to base-catalyzed hydrolysis. Kinetic studies demonstrate that the unsubstituted N1-carboxamide undergoes slower tetrahedral intermediate formation compared to N,N-dimethyl analogs under basic aqueous conditions (60.0°C, [OH⁻] = 0.3–2.4 N) [5]. This enhanced hydrolytic stability is critical for ensuring adequate shelf-life in aqueous formulations and biological media.

Late-Stage Diversification: C–H Activation for Library Synthesis

Synthetic chemists engaged in library synthesis and late-stage functionalization should utilize N-methoxy-1H-indole-1-carboxamide as a directing group scaffold for Rh(III)-catalyzed C–H activation. This methodology enables selective C–C and C–C/C–N bond formation at the C2 and C7 positions with aryl boronic acids under mild conditions [5], providing a regioselective alternative to traditional cross-coupling that eliminates the need for pre-halogenation and improves overall step economy.

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